molecular formula C16H17N5 B11204958 1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11204958
M. Wt: 279.34 g/mol
InChI Key: PUVYBAQIAKBILO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of the 3,4-dimethylphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,4-dimethylphenyl group to the pyrazolo[3,4-d]pyrimidine core.

    Alkylation with prop-2-en-1-yl group: The final step involves the alkylation of the amine group with prop-2-en-1-yl bromide or a similar reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group. The difference in the alkyl group can lead to variations in reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound has a hydroxyl group instead of an amine group, which can affect its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h4-6,8-10H,1,7H2,2-3H3,(H,17,18,19)

InChI Key

PUVYBAQIAKBILO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C)C

Origin of Product

United States

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